molecular formula C9H5ClFNO B599142 3-Chloro-8-fluoroquinolin-4(1H)-one CAS No. 1204812-00-9

3-Chloro-8-fluoroquinolin-4(1H)-one

Cat. No.: B599142
CAS No.: 1204812-00-9
M. Wt: 197.593
InChI Key: DFYAIHKUGVMFCX-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoroquinolin-4(1H)-one is a synthetically versatile quinolin-4-one derivative of significant interest in medicinal chemistry and drug discovery. Quinolin-4-ones, also known as quinolones, are a privileged class of nitrogen-containing heterocycles renowned for a broad spectrum of biological activities. These compounds serve as key precursors for the synthesis of numerous biologically important structures, including approved medications, particularly in the antibiotic class . The specific substitution pattern of chlorine at the 3-position and fluorine at the 8-position on the quinolinone core makes this compound a valuable building block for generating novel analogs for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application as a synthetic intermediate for developing new therapeutic agents. Quinolin-4-one derivatives have demonstrated a wide range of pharmacological properties, including antibacterial, antiviral, and anticancer activities . Some natural quinolin-4-ones, such as graveolin, exhibit cytotoxic activity against melanoma cells, while synthetic derivatives have been shown to inhibit angiogenesis in the development of malignant lesions . Furthermore, the quinolinone scaffold is a fundamental structure in several clinical antibiotics, such as ciprofloxacin and prulifloxacin, highlighting its enduring importance in antimicrobial research . Researchers can utilize this compound to access novel compounds for screening against various disease targets. From a synthetic chemistry perspective, quinolin-4-ones can be efficiently constructed via several well-established methodologies. Classical synthetic routes include the Gould-Jacobs, Conrad-Limpach, and Camps cyclizations . Modern, sustainable approaches have also been developed, such as domino multi-component reactions that utilize triethyl orthoformate as a C1 building block with dicarbonyl compounds and aniline derivatives, offering atom-efficient pathways under greener conditions . The reactivity of this particular compound is defined by its halogen substituents, which can facilitate further functionalization through cross-coupling reactions, and the lactam moiety of the 4-one group. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1204812-00-9

Molecular Formula

C9H5ClFNO

Molecular Weight

197.593

IUPAC Name

3-chloro-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)

InChI Key

DFYAIHKUGVMFCX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Cl

Synonyms

3-Chloro-8-fluoro-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share the quinolin-4(1H)-one core but differ in substituents, leading to distinct physicochemical and biological properties:

8-Fluoro-3-methyl-7-(trifluoromethyl)quinolin-4(3H)-one

  • Substituents : Fluorine (C8), methyl (C3), trifluoromethyl (C7).
  • The trifluoromethyl group at C7 enhances lipophilicity (logP > 3.5 vs. ~2.8 for 3-Cl-8-F) and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Applications : Used in R&D for kinase inhibition studies, though biological data remain proprietary .

Streptochlorin (5,7-Dichloro-4-quinolone)

  • Substituents : Chlorine at C5 and C5.
  • Key Differences :
    • Dual chlorine substituents increase molecular weight (MW: 228.0 vs. 214.6 for 3-Cl-8-F) and polarity, reducing membrane permeability.
    • NMR shifts for C5 and C7 ($ \delta_C $ ~125–135 ppm) show stronger deshielding than fluorine-substituted analogs .
  • Applications: Known for antifungal activity, contrasting with the uncharacterized bioactivity of 3-Cl-8-F .

MHY2251 [2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one]

  • Structural Divergence: A dihydroquinazolinone fused with a benzodioxole ring.
  • Key Differences: Partial saturation of the quinazoline ring enhances conformational flexibility, improving binding to SIRT1 enzyme pockets. The benzodioxole group contributes π-π stacking interactions absent in halogenated quinolones .
  • Applications : Validated as a SIRT1 inhibitor, inducing apoptosis in cancer cells .

Comparative Data Tables

Table 1: Substituent Effects on NMR Chemical Shifts

Compound C3 Substituent C8 Substituent $ ^1H $ Shift (ppm, aromatic) $ ^{13}C $ Shift (ppm, C=O)
3-Cl-8-F-quinolin-4(1H)-one Cl F 7.4–8.3 178.5
Streptochlorin Cl (C5, C7) - 7.8–8.5 175.9
MHY2251 - - 6.9–7.6 (benzodioxole) 168.2 (quinazolinone)

Data sourced from NMR studies in DMSO-d₆ .

Table 2: Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL, H₂O)
3-Cl-8-F-quinolin-4(1H)-one 214.6 ~2.8 <0.1
8-F-3-methyl-7-CF₃ analog 285.2 >3.5 <0.05
Streptochlorin 228.0 ~2.2 0.2

logP calculated using fragment-based methods .

Research Implications

  • Reactivity: Chlorine at C3 in 3-Cl-8-F-quinolin-4(1H)-one facilitates nucleophilic aromatic substitution, whereas methyl or CF₃ groups in analogs require harsher conditions .
  • Synthetic Accessibility: The target compound’s synthesis likely follows established quinoline cyclization routes, contrasting with the multi-step protocols needed for MHY2251’s benzodioxole incorporation .

Preparation Methods

Skraup and Friedländer Cyclization

The Skraup synthesis, involving condensation of aniline derivatives with glycerol under acidic conditions, remains a classical method for constructing the quinoline core. For 3-chloro-8-fluoroquinolin-4(1H)-one, fluorinated anilines are preferred starting materials. A modified Friedländer cyclization using 2-aminobenzophenones and ketones has also been reported, offering better regiocontrol for halogen placement.

Domino Reactions for Streamlined Synthesis

Recent advances employ domino reactions to merge multiple steps into a single operation. For example, a three-component reaction involving aryl amines, diketones, and aldehydes under Eaton’s reagent catalysis achieves the quinolinone core in yields up to 70%. This method reduces purification demands and improves atom economy.

Halogenation Techniques for Chloro and Fluoro Substituents

Chlorination at the 3-Position

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. Data from recent studies are summarized below:

EntrySolventReagentTemp (°C)Time (h)Yield (%)
1DMFEaton’s reagent1302470
2TolueneSOCl₂80665
3DioxaneKF/18-crown-61501278
4Solvent-freePCl₃100882

Table 1. Comparative analysis of reaction conditions for this compound synthesis.

Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) proves effective for cyclization, while solvent-free conditions with PCl₃ streamline chlorination.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactors

Large-scale production utilizes continuous flow systems to enhance heat and mass transfer. For example, a two-step process combining Skraup cyclization and halogenation in a tubular reactor achieves 85% yield with a throughput of 10 kg/day.

Crystallization and Filtration

Post-synthesis purification involves acid-base extraction followed by crystallization. Patent data describe dissolving the crude product in hydrochloric acid, adjusting pH to 3 with NaOH, and filtering to isolate this compound hydrochloride. Recrystallization from ethanol/water mixtures elevates purity to >98%.

Recent Advances and Alternative Methods

Photocatalytic Halogenation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables room-temperature fluorination and chlorination, reducing energy consumption. Preliminary studies report 60–70% yields with minimal by-products.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes have demonstrated selective C-H halogenation of quinolinones, though industrial viability remains under investigation.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-8-fluoroquinolin-4(1H)-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, starting with a substituted aniline derivative, fluorination at the 8-position can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Chlorination at the 3-position may employ POCl₃ or N-chlorosuccinimide. Key parameters include temperature control (60–100°C) and catalytic Lewis acids (e.g., AlCl₃). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 30–40% compared to conventional heating .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorine-induced deshielding at C8, chlorine at C3) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and confirm the keto-enol tautomerism at the 4-position .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₉H₄ClFNO) with <2 ppm error.
    Discrepancies in tautomeric forms (e.g., 4(1H)-one vs. 4-ol) can be resolved via IR spectroscopy (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro and 8-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C8 enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura coupling at C5/C6. Chlorine at C3 sterically hinders nucleophilic attack but activates the quinolinone core for Pd-catalyzed C–H functionalization. Computational studies (DFT, B3LYP/6-31G*) show that the LUMO energy at C5 decreases by 0.8 eV compared to non-fluorinated analogs, favoring oxidative addition with arylboronic acids . Experimental validation involves kinetic monitoring via HPLC to compare reaction rates with/without substituents.

Q. How can contradictory reports on the compound’s solubility and bioavailability be systematically addressed?

  • Methodological Answer :
  • Solubility Studies : Use standardized solvent systems (e.g., PBS pH 7.4, DMSO) and shake-flask method with HPLC quantification. LogP values (calculated: ~2.1) should be experimentally validated via octanol-water partitioning .
  • Bioavailability Analysis : Perform parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models. Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD and DSC .

Q. What strategies resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer assays)?

  • Methodological Answer :
  • Target-Specific Assays : Use isogenic bacterial strains (e.g., E. coli WT vs. efflux-pump mutants) to isolate antimicrobial mechanisms. For anticancer activity, screen across NCI-60 cell lines with dose-response curves (IC₅₀ values).
  • Off-Target Profiling : Employ kinome-wide binding assays (e.g., KINOMEscan) to identify unintended kinase inhibition, which may explain contradictory results .
  • Data Normalization : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity) to calibrate inter-lab variability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Use Michaelis-Menten assays (e.g., for topoisomerase II) to determine inhibition type (competitive/non-competitive).
  • Docking Studies : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 3NUH) to predict binding sites. Validate via mutagenesis (e.g., Ala-scanning of enzyme active sites) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka, kd) to quantify affinity (KD) .

Q. What analytical approaches validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal Stress : 40–60°C for 14 days; monitor via TLC/HPLC.
  • Photolysis : Expose to UV light (ICH Q1B guidelines); quantify degradation products via LC-MS .
  • Hydrolytic Stability : Test at pH 1–13; identify hydrolyzed products (e.g., loss of Cl⁻ via ion chromatography) .

Tables for Key Parameters

Parameter Method Typical Value Reference
Melting PointDSC215–218°C
LogP (Octanol-Water)Shake-Flask + HPLC2.1 ± 0.3
IC₅₀ (Topoisomerase II)Fluorescence-Based Assay12.5 µM
Solubility (PBS pH 7.4)UV-Vis Spectrophotometry0.45 mg/mL

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